Octahydroindolizine-2-carbonitrile

描述

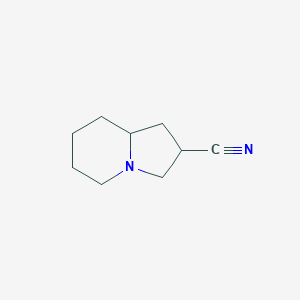

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2,3,5,6,7,8,8a-octahydroindolizine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c10-6-8-5-9-3-1-2-4-11(9)7-8/h8-9H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWHNGQWKIVCCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC(CC2C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of Octahydroindolizine 2 Carbonitrile

Reactions Involving the Carbonitrile Moiety

The carbonitrile (nitrile) group is a valuable functional handle that can be converted into several other important chemical groups, most notably carboxylic acids and primary amines. libretexts.orglibretexts.org

Hydrolysis to Carboxylic Acid: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemistrysteps.comlumenlearning.com

Acid-Catalyzed Hydrolysis: This process typically involves heating the nitrile under reflux with a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). commonorganicchemistry.comchemguide.co.uk The reaction proceeds via protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating a nucleophilic attack by water. pressbooks.pub The intermediate amide is subsequently hydrolyzed to the corresponding carboxylic acid, in this case, Octahydroindolizine-2-carboxylic acid, and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH), also yields the carboxylic acid. commonorganicchemistry.comchemguide.co.uk The reaction initially forms a carboxylate salt through the nucleophilic attack of a hydroxide ion on the nitrile carbon. openstax.org A subsequent acidification step is required to protonate the carboxylate salt and isolate the final carboxylic acid product. libretexts.orgopenstax.org

Reduction to Primary Amine: The carbonitrile group can be readily reduced to a primary amine, (Octahydroindolizin-2-yl)methanamine.

Using Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent, LiAlH₄, effectively reduces nitriles to primary amines. chemguide.co.ukquimicaorganica.orglibretexts.org The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by an aqueous workup to yield the amine. pressbooks.pubopenstax.orglibretexts.org

Catalytic Hydrogenation: This method is an economical route for producing primary amines and involves the reaction of the nitrile with hydrogen gas (H₂) over a metal catalyst. wikipedia.org Common catalysts for this transformation include Raney nickel, palladium, or platinum. wikipedia.org The reaction conditions, such as temperature and pressure, can be adjusted depending on the specific catalyst used. wikipedia.org

Table 1: Functional Group Interconversions of the Carbonitrile Moiety

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | Dilute HCl or H₂SO₄, heat (reflux) | Octahydroindolizine-2-carboxylic acid |

Reactions at the Octahydroindolizine (B79230) Scaffold

While direct experimental data on the Octahydroindolizine-2-carbonitrile scaffold is limited, its reactivity can be inferred from studies on the related aromatic indolizine (B1195054) system. These reactions suggest potential pathways for functionalizing the saturated core, likely requiring initial activation.

The oxidation of the octahydroindolizine scaffold can lead to the formation of various products, including the aromatic indolizine or hydroxylated derivatives. The specific outcome depends on the oxidizing agent and reaction conditions. While direct oxidation studies on this compound are not prevalent, palladium-catalyzed oxidative coupling reactions have been successfully applied to the related indolizine core, using oxygen as a green oxidant. rsc.org This suggests that the scaffold has a tolerance for oxidative conditions, which could be exploited for functionalization.

Directed metalation is a powerful strategy for the regioselective functionalization of heterocyclic compounds. researchgate.net For the related aromatic indolizines, organometallic bases like lithium diisopropylamide (LDA) or TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide) can selectively deprotonate specific positions on the ring. worktribe.comnih.gov The resulting organometallic intermediate can then be "quenched" by reacting it with various electrophiles to introduce new functional groups. nih.gov The regioselectivity of these reactions can often be controlled by the choice of the base and the electrophile used. worktribe.comnih.gov This methodology has been used to introduce groups like aldehydes or iodine atoms onto the indolizine ring. worktribe.com Although the saturated nature of the octahydroindolizine scaffold presents different challenges for C-H activation compared to its aromatic counterpart, similar metalation strategies could potentially be adapted to functionalize the ring.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgyoutube.com Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings have been extensively used to derivatize heterocyclic systems. libretexts.orgnih.gov

In the context of the related indolizine system, palladium catalysts have been employed for:

Suzuki Coupling: To form biaryl compounds by coupling arylboronic acids with a halogenated or borylated indolizine. rsc.orguwindsor.ca C-H borylation of indolizines followed by an in-situ Suzuki-Miyaura cross-coupling provides a direct route to arylated derivatives. worktribe.com

Heck Reaction: To couple the indolizine core with alkenes. nih.gov

Sonogashira Coupling: To introduce alkyne moieties onto the indolizine ring. nih.gov

For the saturated this compound scaffold, these coupling reactions would likely require a pre-functionalization step, such as halogenation, to install a suitable leaving group (e.g., I, Br, OTf) on the ring, as the direct C-H activation of saturated systems is more challenging. libretexts.org

Table 2: Potential Scaffold Functionalization Strategies (based on related indolizine chemistry)

| Reaction Type | General Method | Potential Application on Scaffold |

|---|---|---|

| Metalation | Directed ortho-metalation using organolithium or magnesium bases followed by electrophilic quench. worktribe.comnih.gov | Introduction of halides, alkyl, or carbonyl groups at specific positions. |

| Suzuki Coupling | Pd-catalyzed reaction of a halo-indolizine with a boronic acid. rsc.org | Arylation of the scaffold after a halogenation step. |

| Heck Coupling | Pd-catalyzed reaction of a halo-indolizine with an alkene. nih.gov | Vinylation of the scaffold after a halogenation step. |

| Sonogashira Coupling | Pd/Cu-catalyzed reaction of a halo-indolizine with a terminal alkyne. nih.gov | Alkynylation of the scaffold after a halogenation step. |

Derivatization Strategies

Derivatization of this compound can be achieved through a multi-pronged approach:

Modification of the Nitrile Group: As detailed in section 3.1.1, the nitrile can be converted to a carboxylic acid or an amine. These new functional groups can then undergo further reactions (e.g., amide or ester formation from the acid, alkylation or acylation of the amine) to generate a wide array of derivatives. libretexts.org

Scaffold Functionalization via C-H Activation: Drawing inspiration from indolizine chemistry, direct C-H activation/metalation followed by reaction with electrophiles could install functional groups at various positions on the saturated ring system. researchgate.networktribe.com

Scaffold Functionalization via Cross-Coupling: A two-step approach involving initial functionalization of the scaffold (e.g., halogenation) to create a coupling-ready handle, followed by palladium-catalyzed cross-coupling reactions, would allow for the introduction of aryl, vinyl, or alkynyl substituents. youtube.comuwindsor.ca

These strategies, employed either individually or in combination, provide a robust platform for the extensive derivatization of the this compound molecule.

Spectroscopic and Structural Characterization of Octahydroindolizine 2 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR and ¹³C NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural assessment of octahydroindolizine-2-carbonitrile.

The ¹H NMR spectrum reveals the number of different types of protons in the molecule and their neighboring environments through chemical shifts (δ) and spin-spin coupling patterns. For instance, the presence of a chiral center in the octahydroindolizine (B79230) ring system can lead to diastereotopic protons, where two protons on the same carbon atom have different chemical shifts and couple with each other. This is often observed as distinct signals for CH₂ groups. ruc.dk The integration of the signals in a ¹H NMR spectrum corresponds to the relative number of protons giving rise to that signal.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. libretexts.org A key feature in the ¹³C NMR spectrum of this compound is the signal corresponding to the carbon atom of the nitrile group (C≡N), which typically appears in a distinct region of the spectrum. The number of signals in the spectrum indicates the number of unique carbon atoms, which can be influenced by the molecule's symmetry. docbrown.info Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the assignment of signals. ruc.dk

Table 1: Representative ¹H and ¹³C NMR Data for Octahydroindolizine Derivatives

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Notes |

| ¹H | 0.8 - 4.0 | Varies (s, d, t, m) | Protons on the octahydroindolizine ring system. |

| ¹H | 2.0 - 3.0 | m | Protons adjacent to the nitrogen atom. |

| ¹H | 2.5 - 3.5 | m | Proton at the 2-position bearing the nitrile group. |

| ¹³C | 115 - 125 | s | Carbon of the nitrile group (C≡N). |

| ¹³C | 50 - 70 | CH, CH₂ | Carbons adjacent to the nitrogen atom. |

| ¹³C | 20 - 40 | CH, CH₂ | Other carbons of the octahydroindolizine ring. |

Note: The exact chemical shifts can vary depending on the specific derivative and the solvent used.

Two-Dimensional NMR Techniques

To unambiguously assign the complex ¹H and ¹³C NMR spectra of this compound and its derivatives, two-dimensional (2D) NMR techniques are employed. mdpi.com These experiments correlate signals from different nuclei, providing a more complete picture of the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to identify adjacent protons within the ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov This is crucial for assigning the carbon signals based on the more easily interpreted proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, even if they are not directly bonded. This provides valuable information about the stereochemistry and conformation of the molecule.

The combination of these 2D NMR experiments allows for a comprehensive and detailed structural elucidation of this compound and its derivatives. oatext.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. ruc.dk

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This precision allows for the determination of the exact molecular formula of this compound, confirming its elemental composition of carbon, hydrogen, and nitrogen. The fragmentation pattern observed in the mass spectrum can also provide structural information by showing the masses of different fragments of the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net In the case of this compound, the most characteristic absorption band in the IR spectrum is that of the nitrile group (C≡N). This typically appears as a sharp, medium-intensity peak in the region of 2260-2220 cm⁻¹. The spectrum will also show characteristic C-H stretching and bending vibrations for the saturated ring system. ruc.dk

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2260 - 2220 | Medium, Sharp |

| C-H (sp³ stretch) | 2850 - 3000 | Strong |

| C-H (bend) | 1350 - 1480 | Variable |

X-ray Crystallography

Crystal Structure Determination

For instance, the crystal structures of various heterocyclic compounds, including those with indolizidine-related frameworks, have been successfully elucidated using this method. nih.govrsc.orgresearchgate.netmdpi.com In a study of newly synthesized Mannich bases derived from 2-cyanoguanidinophenytoin, X-ray crystallography revealed that the compounds crystallized in a monoclinic system. nih.gov Specifically, one derivative containing a morpholine (B109124) ring demonstrated a distinct chair conformation for that ring. nih.gov The crystal packing of these structures is often stabilized by a network of intermolecular and intramolecular hydrogen bonds. nih.govresearchgate.net

The determination of the crystal structure involves analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. Key data obtained from this analysis include the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal lattice. For example, in the analysis of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, the compound was found to crystallize in the triclinic crystal system with a P-1 space group. mdpi.com In contrast, its precursor crystallized in the less symmetric monoclinic system with a P2₁ space group. mdpi.com Such analyses provide unequivocal proof of the molecular structure and its stereochemistry.

Table 1: Example of Crystallographic Data for a Heterocyclic Compound

Conformational Analysis of the Bicyclic System

The bicyclic nature of the octahydroindolizine core imparts significant conformational constraints, yet also allows for a degree of flexibility that can be influenced by substituents and the surrounding environment. nih.govresearchgate.net Conformational analysis aims to understand the preferred three-dimensional shapes a molecule adopts and the energy differences between these conformations.

Studies on related bicyclic systems, such as perhydro-oxazolo[3,4-a]pyridine, have been conducted using molecular mechanics calculations to determine their conformational preferences. These computational approaches have shown good agreement with experimental data where available. researchgate.net For the octahydroindolizine system, both experimental techniques like NMR spectroscopy (analyzing coupling constants and NOESY data) and computational methods are employed to elucidate the dominant conformations. researchgate.net

The conformational preferences of the bicyclic system are influenced by a combination of steric and electrostatic interactions. researchgate.net For example, in N-acetyl-N'-methylamide derivatives of octahydroindole-2-carboxylic acid, a related bicyclic system, quantum mechanical calculations have shown that the conformational landscape changes significantly between the gas phase and aqueous solution. nih.gov In the gas phase, a rigid structure with a γ-turn conformation is often the most stable. nih.gov However, in an aqueous solution, the molecule becomes more flexible, with helical, polyproline-II, and γ-turn motifs all being energetically favorable. nih.gov This highlights the crucial role of the solvent in dictating the conformational equilibrium.

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique used to determine the absolute configuration of chiral molecules. nih.govmtoz-biolabs.com It relies on the differential absorption of left and right circularly polarized light by a chiral chromophore. encyclopedia.pub The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, provides a fingerprint of the molecule's stereochemistry. nih.gov

The absolute configuration of a molecule can be assigned by comparing its experimental ECD spectrum with that of a known standard or with a spectrum predicted by theoretical calculations. mtoz-biolabs.comnih.gov This method is particularly valuable when X-ray crystallography is not feasible. The sign and intensity of the Cotton effects in an ECD spectrum are directly related to the spatial arrangement of atoms and functional groups within the molecule. encyclopedia.pubhebmu.edu.cn

For complex molecules like indolizidine alkaloids, derivatization with a suitable chromophore may be necessary to obtain a strong ECD signal. encyclopedia.pubacs.org The analysis of the resulting spectrum, often aided by computational modeling, can then reveal the absolute stereochemistry of the parent molecule. nih.govacs.org For example, the absolute configuration of a diol in an andrognathine, which contains an indolizidine core, was confirmed as 10S, 11S by observing a positive split Cotton effect in the ECD spectrum of its benzoate (B1203000) derivative. acs.org ECD spectroscopy is a sensitive technique that can be performed with small sample quantities, making it a valuable tool in natural product chemistry. nih.gov

Table 2: List of Compounds Mentioned

Theoretical and Computational Investigations of Octahydroindolizine 2 Carbonitrile

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

No DFT studies specifically on Octahydroindolizine-2-carbonitrile are present in the available literature.

Mechanistic Insights from Computational Modeling

There are no computational models detailing the mechanistic aspects of this compound.

Conformational Modeling

No conformational modeling studies for this compound have been published.

Molecular Docking and Interaction Studies with Molecular Targets

While molecular docking studies have been performed on various indolizine (B1195054) derivatives to investigate their interaction with biological targets, no such studies have been found for this compound.

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

No computational SAR studies for this compound are available.

Biological Activity and Mechanistic Studies of Octahydroindolizine 2 Carbonitrile and Its Derivatives

Enzyme Inhibition Mechanisms

Derivatives of the indolizine (B1195054) framework have been investigated for their ability to inhibit key enzymes involved in pathological processes, notably monoamine oxidase (MAO) and cyclooxygenase-2 (COX-2).

Monoamine Oxidase (MAO) Inhibition

Certain derivatives of the indolizine core have been identified as inhibitors of monoamine oxidase (MAO), an enzyme critical in the metabolism of neurotransmitters. Research into N'-substituted hydrazides of indolizine-2-carboxylic acid revealed that these compounds all act as inhibitors of monoamine oxidase. nih.gov In comparative studies, these indolizine derivatives were found to be more potent than the established MAO inhibitor, iproniazid. nih.gov This suggests that the indolizine nucleus is a viable scaffold for the development of new MAO inhibitors. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition

The selective inhibition of cyclooxygenase-2 (COX-2) is a key strategy in the development of anti-inflammatory drugs with reduced side effects. nih.gov Scientific investigations have shown that synthetic indolizine derivatives are effective COX-2 inhibitors. nih.govnih.gov

In one study, a series of 7-methoxy indolizine analogues were designed and synthesized as bioisosteres of the non-steroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov All tested compounds showed inhibitory activity in the micromolar range. nih.gov Another study identified a novel indolizine derivative, designated as compound 56, which exhibited preferential and selective non-competitive inhibition of COX-2 over COX-1. nih.gov

Table 1: COX-2 Inhibition by Indolizine Derivatives This table summarizes the in vitro inhibitory concentrations (IC₅₀) of specific indolizine derivatives against the COX-2 enzyme.

| Compound | IC₅₀ (µM) | Selectivity | Reference |

|---|---|---|---|

| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a) | 5.84 | Not specified | nih.gov |

| Indolizine derivative (56) | 14.91 | Preferential for COX-2 (COX-1 IC₅₀ > 50µM) | nih.gov |

| Indomethacin (Reference Drug) | 6.84 | Not specified | nih.gov |

Cellular Mechanistic Studies

The biological effects of octahydroindolizine (B79230) and indolizine derivatives have been further elucidated through cellular-level investigations, including their impact on nitric oxide production, cytotoxicity towards cancer cells, and their ability to induce programmed cell death.

Inhibition of Nitric Oxide Production in Macrophage Cells

A key indicator of anti-inflammatory activity is the ability to suppress the production of nitric oxide (NO) in activated macrophages. Studies on (±)-Homocrepidine A, a pair of enantiomeric octahydroindolizine alkaloid dimers isolated from Dendrobium crepidatum, have demonstrated this effect. capes.gov.brnih.gov

During the evaluation of anti-inflammatory activity in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, the (+)-enantiomer of Homocrepidine A was found to be a strong inhibitor of nitric oxide production, with an IC₅₀ value of 3.6 μM. capes.gov.brnih.gov This inhibition was associated with a significant decrease in the expression of inducible nitric oxide synthase (iNOS). capes.gov.brnih.gov The (±)-racemic mixture and the (−)-enantiomer showed more moderate inhibitory effects, with IC₅₀ values of 14.7 μM and 22.8 μM, respectively. capes.gov.brnih.gov

Cytotoxic Effects on Cancer Cell Lines

Indolizine derivatives have shown significant cytotoxic, or cell-killing, effects against a variety of human cancer cell lines. nih.govnih.gov This anti-proliferative activity has been documented in hepatocellular carcinoma (HepG2), colon cancer (HCT-116), breast cancer (MCF-7), and non-small cell lung cancer (A549) cell lines. nih.govnih.govnih.gov

One study synthesized four new indolizine derivatives and evaluated their cytotoxicity. nih.gov Among them, a compound designated C3 was particularly effective at inhibiting the proliferation of HepG2 cells in a time- and dose-dependent manner. nih.gov In another investigation, a series of indolizine-isoindole hybrids were synthesized, with the difluoro-substituted derivative (6o) showing the most potent anti-proliferative activity across multiple cell lines. nih.gov A dithiolation indolizine, named C8, was found to markedly inhibit the growth of A549 cells while showing little cytotoxicity in other cell lines like SH-SY5Y and HepG2. nih.gov

Table 2: Cytotoxic Activity (IC₅₀) of Indolizine Derivatives on Cancer Cell Lines This table presents the half-maximal inhibitory concentration (IC₅₀) values, a measure of cytotoxic potency, for various indolizine derivatives against different human cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Treatment Duration | Reference |

|---|---|---|---|---|

| Indolizine derivative C3 | HepG2 | 36.43 ± 0.69 | 24 hours | nih.gov |

| Indolizine derivative C3 | HepG2 | 19.41 ± 0.34 | 48 hours | nih.gov |

| Difluoro indolizine (6o) | HepG2 | 6.02 | Not specified | nih.gov |

| Difluoro indolizine (6o) | HCT-116 | 5.84 | Not specified | nih.gov |

| Difluoro indolizine (6o) | MCF-7 | 8.89 | Not specified | nih.gov |

| Fluoro-indolizine (6m) | HepG2 | 11.97 | Not specified | nih.gov |

| Fluoro-indolizine (6m) | HCT-116 | 28.37 | Not specified | nih.gov |

| Fluoro-indolizine (6m) | MCF-7 | 19.87 | Not specified | nih.gov |

Apoptosis Induction and Cell Cycle Arrest Mechanisms

The cytotoxic effects of indolizine derivatives are often mediated by the induction of apoptosis (programmed cell death) and interference with the normal progression of the cell cycle. nih.govnih.gov

Mechanistic studies on the indolizine derivative C3 revealed that it induces apoptosis in HepG2 cells through the mitochondrial p53 pathway. nih.gov The compound was shown to promote the activation of p53 and its accumulation in the cell nucleus. nih.gov This activation leads to an imbalance in the Bax/Bcl-2 protein ratio, which in turn triggers mitochondrial dysfunction and the activation of caspase-3, culminating in apoptosis. nih.gov

In a separate study, a dithiolation indolizine compound (C8) was found to trigger apoptosis in A549 lung cancer cells through the PI3K/Akt-mediated mitochondrial pathway and endoplasmic reticulum stress. nih.gov Furthermore, this compound caused the cell cycle to be arrested in the G2/M phase, an effect regulated by p53. nih.govresearchgate.net Another indolizine derivative, 6o, was shown to induce apoptosis in HCT-116 cells, with analysis showing an accumulation of cells in the G1 and S phases of the cell cycle. nih.gov

Receptor/Target Binding Affinity and Specificity

While specific binding affinity data for Octahydroindolizine-2-carbonitrile is not extensively detailed in the available literature, studies on structurally related octahydroindolizine and indolizidine derivatives provide significant insights into their interactions with biological targets.

Derivatives of the closely related octahydrobenzo[f]quinoline scaffold have been shown to exhibit notable affinity for dopamine (B1211576) D2 and D3 receptors. nih.gov For instance, the trans-octahydrobenzo[f]-quinolin-7-ol derivative (8) demonstrated high affinity for both D2 and D3 receptors. nih.gov The binding affinity of these compounds is influenced by their stereochemistry, with specific isomers showing preferential binding. nih.gov

Another relevant example is the octahydroindolizine alkaloid, Homocrepidine A, isolated from Dendrobium crepidatum. This compound has been shown to inhibit Toll-like receptor 2 (TLR2) expression by interacting with amino acid residues in the TIR domain of the receptor, including Pro-681, Asn-688, Trp-684, and Ile-685. nih.gov This interaction disrupts inflammatory signal transduction pathways. nih.gov

Furthermore, research into synthetic ligands for cannabinoid receptors has identified compounds with high affinity and selectivity. A fluorophore-conjugated compound, CM-157, which is selective for the cannabinoid type 2 receptor (CB2R), showed binding affinities with a KiHigh ranging from 0.067 to 0.2 nM and a KiLow from 42 to 93 nM. doi.org Such studies on related heterocyclic systems underscore the potential for octahydroindolizine derivatives to bind with high affinity to specific biological targets.

Table 1: Binding Affinity (Ki, nM) of Octahydrobenzo[f]quinoline Derivatives at Dopamine D2 and D3 Receptors Data sourced from a study on structurally constrained analogues. nih.gov

| Compound | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) |

|---|---|---|

| (+)-8 | 89.3 | 835 |

| (-)-8 | 4.95 | 23.6 |

| (±)-trans-1 | 96.0 | 380 |

Structure-Activity Relationship (SAR) Analyses

The biological activity of octahydroindolizine derivatives is intricately linked to their chemical structure. researchgate.net Structure-Activity Relationship (SAR) analyses help to elucidate how specific structural features, such as substituents and stereochemistry, modulate the pharmacological effects of these compounds. researchgate.netchemrxiv.org

Influence of Substituents on Biological Activity

The nature and position of substituents on the core octahydroindolizine skeleton can dramatically alter biological activity. Studies on related heterocyclic compounds provide a framework for understanding these effects.

For example, in a series of (N^N^N)platinum pyridyl complexes, electron-withdrawing substituents at specific positions were found to enhance the photosensitizing capabilities of the compounds. rsc.org Similarly, research on N-piperidinyl indoles showed that substituents with ionic, highly polar, or aryl characteristics tend to result in nanomolar binding affinities at the μ-opioid receptor (MOP). nih.gov

In the context of dopamine receptor ligands, the addition of substituents to a hybrid octahydrobenzo[g]quinoline structure significantly impacted potency. The dichloro derivative 43b was found to be twelve times more potent at the D2 receptor and four times more potent at the D3 receptor compared to its unsubstituted counterpart, 43a . nih.gov

Table 2: Effect of Dichloro-Substitution on Binding Affinity (Ki, nM) of Octahydrobenzo[g]quinoline Derivatives Data illustrates the impact of substituents on receptor affinity. nih.gov

| Compound | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) |

|---|---|---|

| (±)-43a (unsubstituted) | 736 | 1712 |

| (±)-43b (dichloro) | 136 | 136 |

Studies on brassinosteroid analogs also highlight the importance of substituent size, where larger atoms led to increased activity in certain bioassays. mdpi.com These findings collectively suggest that modifying substituents on the octahydroindolizine ring is a key strategy for optimizing biological activity.

Stereochemical Impact on Activity

Stereochemistry is a critical determinant of the biological activity of chiral molecules like octahydroindolizine derivatives. nih.gov The three-dimensional arrangement of atoms can profoundly affect target binding, metabolism, and cellular uptake. nih.govscispace.com

The majority of natural products are chiral and are typically biosynthesized as a single enantiomer. nih.gov This stereochemical purity is often essential for their biological function. For instance, in a study of nature-inspired 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereoselectivity could be mediated by a specific amino acid transport system. nih.gov

This principle is clearly demonstrated in studies of octahydrobenzo[f]-quinolin-7-ol, a close structural analog. A significant separation in binding affinity for D2 and D3 receptors was observed between its enantiomers, with the (–)-isomer identified as the eutomer (the more active stereoisomer). nih.gov

Table 3: Stereochemical Impact on Binding Affinity (Ki, nM) of Octahydrobenzo[f]quinoline Isomers Data highlights the difference in activity between stereoisomers. nih.gov

| Compound Isomer | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) |

|---|---|---|

| (+)-(R)-6 | 1.77 | 40.6 |

| (-)-(S)-6 | 38.6 | 809 |

| (+)-8 | 89.3 | 835 |

| (-)-8 | 4.95 | 23.6 |

The stereochemistry of intermediates and products in the biosynthesis of related alkaloids, such as sarpagan and akuammiline (B1256633) alkaloids, is tightly controlled by specific enzymes, further emphasizing the biological importance of stereoisomerism. nih.gov

Biosynthetic Pathways of Octahydroindolizine Alkaloids

Octahydroindolizine alkaloids, a subclass of indolizidine alkaloids, are natural products found in various plants, fungi, and animals. nih.gov Their biosynthesis originates from fundamental metabolic precursors and involves a series of complex enzymatic transformations. nih.gov

The core structure of indolizidine alkaloids is typically derived from the amino acid lysine. researchgate.net The biosynthesis of many related alkaloids begins with primary metabolic pathways, such as the shikimic acid pathway, which produces tryptophan, a precursor for monoterpenoid indole (B1671886) alkaloids (MIAs). nih.gov

More specifically, the biosynthesis of indolizidines often involves large modular enzymes known as polyketide synthases (PKSs). nih.gov These enzymatic assembly lines construct the carbon skeleton from simple precursor units like acetate (B1210297) and propionate. nih.gov For example, feeding experiments have confirmed that the cyclizidine molecule is built from these units. nih.gov The resulting polyketide chain undergoes further modifications, including cyclization reactions catalyzed by enzymes such as aminotransferases and oxidoreductases, to form the characteristic indolizidine core. nih.gov

Detailed studies on the biosynthesis of (–)-swainsonine, a polyhydroxylated indolizidine alkaloid, have provided significant insights into the specific enzymes involved. biorxiv.orgbiorxiv.org The pathway includes an unexpected epimerization mechanism involving two non-heme iron and α-ketoglutarate-dependent dioxygenases (SwnH2 and SwnH1) and an unusual imine reductase (SwnN). biorxiv.org These enzymes perform key tailoring steps, such as hydroxylation and stereospecific reduction, to produce the final active compound. biorxiv.org The elucidation of such pathways opens possibilities for the biocatalytic synthesis of novel alkaloid derivatives. biorxiv.org

Applications in Chemical Synthesis and Drug Design

As Intermediates in Complex Molecule Synthesis

The structural framework of octahydroindolizine (B79230) is a prevalent motif in a wide array of natural products and pharmaceutical compounds. researchgate.net The synthesis of these saturated bicyclic azacycles, however, can be a challenging endeavor, often requiring lengthy, multi-step procedures. researchgate.net Octahydroindolizine-2-carbonitrile and its derivatives serve as crucial intermediates in the construction of these complex molecular architectures.

Researchers have developed various synthetic strategies to access the octahydroindolizine core. One notable approach involves a one-pot protocol for the synthesis of octahydroindoles, which can be further elaborated to form the indolizine (B1195054) system. researchgate.net This method highlights the utility of catalytic hydrogenation cascades in efficiently producing these valuable intermediates. researchgate.net The resulting octahydroindolizine structures can then undergo further chemical modifications, allowing for the introduction of diverse functional groups and the construction of more intricate molecules. For instance, the nitrile group in this compound can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, opening avenues for extensive chemical diversification.

Development of Pharmacologically Relevant Scaffolds

The octahydroindolizine core is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. researchgate.net This makes this compound an attractive starting point for the development of new therapeutic agents.

Precursors in Drug Discovery Programs

The inherent biological relevance of the indolizine scaffold makes its derivatives, including this compound, prime candidates for inclusion in drug discovery programs. mdpi.com The synthesis of novel indolizine derivatives is an active area of research, with a focus on creating compounds with potential therapeutic applications. mdpi.com For example, the development of synthetic routes to highly functionalized 1H-indole-2-carbonitriles through cross-coupling reactions demonstrates the ongoing effort to expand the chemical space around this core structure. mdpi.com These efforts aim to produce molecules that can be screened for a wide range of biological activities.

Building Blocks for Compound Libraries

The creation of compound libraries is a cornerstone of modern drug discovery, enabling high-throughput screening for new lead compounds. otavachemicals.com this compound and related structures are valuable building blocks for the generation of these libraries due to their three-dimensional character and the ease with which they can be diversified. researchgate.netlifechemicals.com The synthesis of libraries based on the octahydroindolinone core, a closely related structure, showcases the potential for generating a large number of structurally diverse molecules from a common scaffold. researchgate.net These libraries can then be screened against various biological targets to identify new hits for drug development. The use of sp3-rich scaffolds like octahydroindolizine is particularly advantageous as it can lead to compounds with improved pharmacological properties.

Mimicry of Natural Product Motifs

Many natural products with significant biological activity contain the indolizine alkaloid core. ijettjournal.org The ability to synthesize octahydroindolizine-based structures allows chemists to create mimics of these natural products. This approach, known as diversity-oriented synthesis, can lead to the discovery of novel compounds with similar or improved biological profiles compared to their natural counterparts. For instance, the synthesis of an octahydroindolinone scaffold was inspired by the Amaryllidaceae alkaloids, a family of natural products known for their potent antiviral and antineoplastic activity. researchgate.net By mimicking the core structure of these alkaloids, researchers can generate novel compounds with the potential for therapeutic applications.

Future Directions and Research Challenges

Development of Novel and Efficient Synthetic Strategies

The synthesis of indolizine (B1195054) and its saturated derivatives has been a long-standing area of interest in organic chemistry. jbclinpharm.orgijettjournal.org Classical methods such as the Scholtz and Chichibabin reactions have laid the groundwork, but often suffer from limitations like harsh reaction conditions and limited substrate scope. nih.gov Consequently, a primary research challenge lies in the development of more efficient, versatile, and environmentally benign synthetic strategies.

Modern approaches are increasingly focused on metal-catalyzed reactions, including those utilizing palladium, copper, rhodium, and gold, to construct the indolizine core. ijettjournal.orgorganic-chemistry.org For instance, copper-catalyzed oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with olefins provides a direct route to substituted indolizines. organic-chemistry.org Similarly, palladium-catalyzed annulation of 2-(pyridine-2-yl) acetonitrile (B52724) derivatives with propargyl carbonates offers another efficient pathway. organic-chemistry.org The development of one-pot cascade reactions, such as the Michael/SN2/aromatization sequence of 2-alkylazaarene derivatives with bromonitroolefins, represents a significant step towards sustainable synthesis by minimizing intermediate purification steps. nih.gov

A key challenge is to extend these methodologies to the gram-scale synthesis required for preclinical and clinical development. researchgate.net Furthermore, the development of enantioselective synthetic routes is crucial for producing specific stereoisomers, which often exhibit distinct biological activities. Enzymatic resolutions, as demonstrated with Novozym 435 for an octahydroindolizine (B79230) alcohol, present a promising avenue for achieving high enantiopurity on a large scale. rsc.org The use of green chemistry principles, such as microwave-assisted synthesis and the use of water as a solvent, is also gaining traction to reduce the environmental impact of these synthetic processes. ijettjournal.orgresearchgate.net

| Synthetic Strategy | Key Features | Advantages | Challenges | References |

|---|---|---|---|---|

| Classical Methods (e.g., Scholtz, Chichibabin) | Condensation and cycloaddition reactions. | Historical foundation for indolizine synthesis. | Harsh reaction conditions, low yields, limited scope. | jbclinpharm.orgnih.gov |

| Metal-Catalyzed Cyclizations (Pd, Cu, Rh, Au) | Cross-coupling and annulation reactions. | High efficiency, good functional group tolerance. | Metal contamination, cost of catalysts. | ijettjournal.orgorganic-chemistry.org |

| Cascade/One-Pot Reactions | Multiple reaction steps in a single vessel. | Increased efficiency, reduced waste. | Complex reaction optimization. | nih.gov |

| Enantioselective Synthesis (e.g., Enzymatic Resolution) | Production of specific stereoisomers. | Access to biologically distinct enantiomers. | Scalability and cost of chiral catalysts/enzymes. | rsc.org |

| Green Chemistry Approaches (e.g., Microwave, "on-water") | Use of sustainable methods and solvents. | Reduced environmental impact, faster reaction times. | Specialized equipment may be required. | ijettjournal.orgresearchgate.net |

Exploration of Undiscovered Biological Targets and Pathways

While indolizine derivatives have been investigated for a range of biological activities, including anticancer and antimicrobial properties, the full spectrum of their molecular targets and mechanisms of action remains largely unexplored. jbclinpharm.orgmdpi.com A significant future direction is the systematic screening of octahydroindolizine-2-carbonitrile and its analogs against a broader array of biological targets to uncover novel therapeutic applications.

For instance, the structural similarity of the indolizine core to indole (B1671886) suggests that these compounds may interact with targets typically modulated by indole-containing molecules. ijettjournal.org This includes receptors, enzymes, and ion channels involved in various physiological processes. High-throughput screening (HTS) campaigns against diverse target classes will be instrumental in identifying new biological activities.

Furthermore, understanding the downstream signaling pathways affected by these compounds is crucial. Techniques such as transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the cellular response to treatment with this compound derivatives. This systems-level approach can help to identify previously unknown biological pathways and molecular interactions, thereby revealing novel mechanisms of action and potential new therapeutic indications. The investigation of their potential as antioxidant agents is also a promising area, given the antioxidant properties reported for some indolizine derivatives. mdpi.com

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is becoming increasingly vital in modern drug discovery. For the this compound scaffold, this integrated approach holds immense promise for accelerating the discovery and optimization of new drug candidates.

Computational methods, such as quantum mechanical calculations and molecular docking, can be employed to predict the binding modes and affinities of indolizine derivatives to specific protein targets. acs.orgnih.gov This allows for the in silico screening of large virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. For example, computational design has been successfully used to develop novel fluorescent scaffolds based on the indolizine core, demonstrating the power of these methods in predicting molecular properties. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool. frontiersin.org By correlating the structural features of a series of compounds with their biological activity, QSAR models can be developed to predict the activity of novel, unsynthesized derivatives. frontiersin.orgchemrxiv.org This can guide the rational design of more potent and selective compounds. Machine learning algorithms are increasingly being used to build more sophisticated and predictive QSAR models. frontiersin.org The integration of these computational predictions with experimental data from techniques like high-throughput X-ray crystallography can provide a detailed understanding of structure-activity relationships at an atomic level. chemrxiv.org

| Methodology | Application in Indolizine Research | Potential Impact | References |

|---|---|---|---|

| High-Throughput Screening (HTS) | Screening of indolizine libraries against diverse biological targets. | Discovery of novel biological activities and therapeutic applications. | chemrxiv.org |

| Molecular Docking | Predicting binding modes and affinities of indolizine derivatives to protein targets. | Prioritization of compounds for synthesis and experimental testing. | nih.gov |

| Quantum Mechanical Calculations | Predicting molecular properties, such as fluorescence. | Design of novel functional molecules based on the indolizine scaffold. | acs.org |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features with biological activity to predict the potency of new derivatives. | Rational design of more potent and selective compounds. | frontiersin.orgchemrxiv.org |

| High-Throughput X-ray Crystallography | Determining the crystal structures of indolizine derivatives bound to their targets. | Detailed understanding of structure-activity relationships. | chemrxiv.org |

Rational Design of Next-Generation Indolizine-Based Scaffolds for Specific Molecular Interactions

Building upon the knowledge gained from synthetic advancements, biological screening, and computational studies, the ultimate goal is the rational design of next-generation indolizine-based scaffolds with tailored properties for specific molecular interactions. This involves moving beyond simple derivatization of the existing this compound core to the creation of novel, more complex molecular architectures.

Structure-activity relationship (SAR) studies are fundamental to this process. researchgate.netnih.gov By systematically modifying different positions of the indolizine ring and observing the effects on biological activity, researchers can identify key structural features required for potent and selective target engagement. nih.gov For example, SAR studies on indole-based compounds have provided valuable insights into the requirements for inhibiting HIV-1 fusion. nih.gov

The concept of "scaffold hopping," where the core indolizine structure is replaced by a different but functionally equivalent scaffold, can also be explored to access new chemical space and intellectual property. nih.gov Furthermore, the design of hybrid molecules that combine the indolizine scaffold with other pharmacologically active moieties is a promising strategy for developing multi-target drugs or compounds with enhanced properties. mdpi.com The rational design of pyrido[3,2-b]indolizine as a tunable fluorescent scaffold exemplifies the potential of this approach to create novel functional molecules. acs.orgnih.govnih.gov The construction of diverse aryl-fused indolizin-3-ones further highlights the versatility of the indolizine scaffold in generating new chemical entities. rsc.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。